Nvs-PI3-4 Exhibits Superior PI3Kγ Selectivity Over Pan-PI3K Inhibitors and Alternative Isoform-Selective Tools
In a standardized in vitro kinase assay (scintillation proximity assay), Nvs-PI3-4 demonstrates a clear selectivity profile for the p110γ (PI3Kγ) isoform compared to the pan-PI3K inhibitor LY294002 and the alternative PI3Kγ inhibitor AS605240 [1]. While both Nvs-PI3-4 and AS605240 target PI3Kγ, their selectivity windows differ significantly. Nvs-PI3-4 shows a 20-fold selectivity for p110γ over p110α, whereas AS605240 exhibits a much narrower 7.5-fold selectivity for the same isoform pair [1]. This differential selectivity profile is critical for researchers aiming to minimize off-target PI3Kα activity.
| Evidence Dimension | In vitro kinase inhibition (IC50, µM) and derived selectivity ratios |
|---|---|
| Target Compound Data | IC50 (µM): p110α = 1.8, p110β = 0.25, p110δ = 0.75, p110γ = 0.09. Selectivity Ratio (p110α/p110γ) = 20.0 |
| Comparator Or Baseline | AS605240: IC50 (µM): p110α = 0.06, p110β = 0.27, p110δ = 0.3, p110γ = 0.008. Selectivity Ratio (p110α/p110γ) = 7.5. LY294002: IC50 (µM): p110α = 0.70, p110β = 0.306, p110δ = 1.33, p110γ = 7.26. Selectivity Ratio (p110α/p110γ) = 0.10 |
| Quantified Difference | Nvs-PI3-4 has a 20-fold selectivity for p110γ over p110α, which is 2.7x higher than the 7.5-fold selectivity of AS605240. LY294002 is 10-fold selective for p110α over p110γ. |
| Conditions | Scintillation proximity assay; 50 µL final volume per well; final concentrations of ATP and PI were 5 µM and 6 µg/mL, respectively. |
Why This Matters
This data enables researchers to select Nvs-PI3-4 when a wider selectivity window against PI3Kα is required, reducing the risk of confounding results from PI3Kα inhibition in cellular or in vivo models.
- [1] Collmann, E., Bohnacker, T., Marone, R., Dawson, J., Rehberg, M., Stringer, R., Krombach, F., Burkhart, C., Hirsch, E., Hollingworth, G. J., Thomas, M., & Wymann, M. P. (2013). Transient targeting of phosphoinositide 3-kinase acts as a roadblock in mast cells' route to allergy. Journal of Allergy and Clinical Immunology, 132(4), 959-968. View Source
